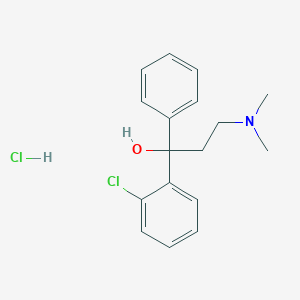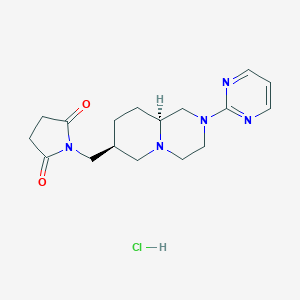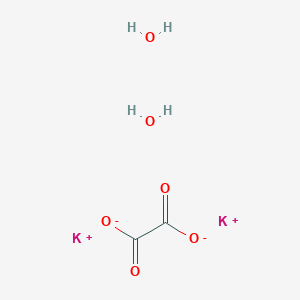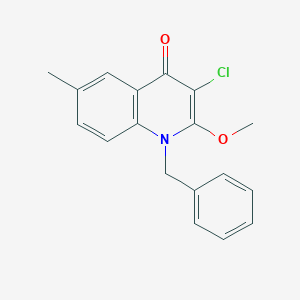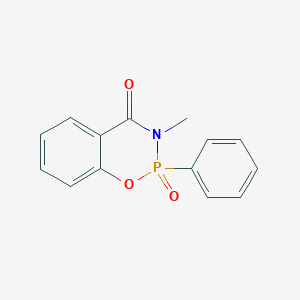![molecular formula C5H10N2O7P2 B126256 [1-羟基-1-膦酰基-2-(2,4,5-三氘咪唑-1-基)乙基]膦酸 CAS No. 1134798-26-7](/img/structure/B126256.png)
[1-羟基-1-膦酰基-2-(2,4,5-三氘咪唑-1-基)乙基]膦酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring
科学研究应用
Chemistry:
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It may be employed in the synthesis of advanced materials with unique properties.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, making it valuable in biochemical research.
Labeling Studies: Its deuterated nature makes it useful in labeling studies to track molecular interactions.
Medicine:
Drug Development: The compound’s unique structure may be explored for potential therapeutic applications, including as a drug candidate for specific diseases.
Diagnostic Imaging: Its properties can be utilized in diagnostic imaging techniques.
Industry:
Corrosion Inhibition: The compound may be used as a corrosion inhibitor in industrial applications.
Water Treatment: It can be employed in water treatment processes to prevent scale formation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
化学反应分析
Types of Reactions:
Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.
作用机制
The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
[1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.
[1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.
Uniqueness: The presence of deuterium atoms in Zoledronic-d3 Acid distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.
属性
IUPAC Name |
[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRASPMIURGNCCH-KYKRLZBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O7P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
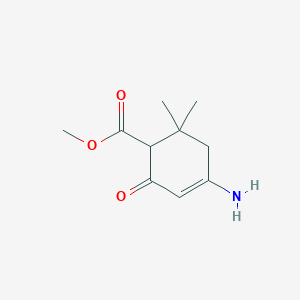
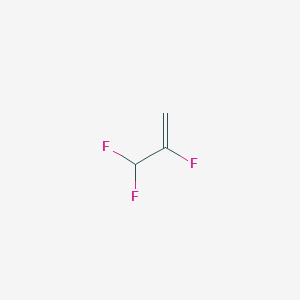

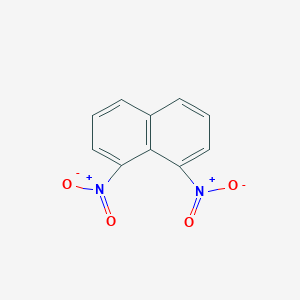
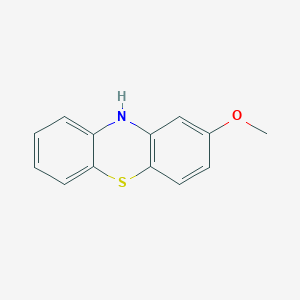
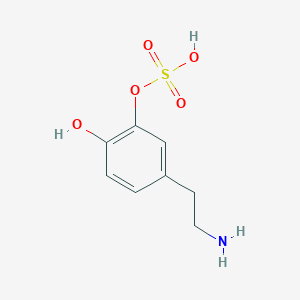
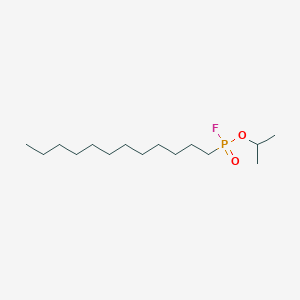
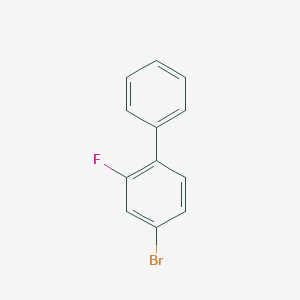
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
